Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate
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Overview
Description
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is a chemical compound with the molecular formula C10H11Cl2N3O2 and a molecular weight of 276.12 g/mol It is known for its unique structure, which includes a hydrazono group attached to a dichlorophenyl ring
Preparation Methods
The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl 2-aminoacetate with 2,4-dichlorophenylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazono group to an amine group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dichlorophenyl ring can interact with hydrophobic regions of proteins, potentially altering their activity .
Comparison with Similar Compounds
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate can be compared with similar compounds such as:
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-butanoate: This compound has a butanoate group, providing different chemical properties and reactivity.
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-pentanoate: This compound has a pentanoate group, which can affect its solubility and interaction with biological molecules.
Biological Activity
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate (CAS No. 171091-03-5) is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₀H₁₁Cl₂N₃O₂
- Molecular Weight : 276.12 g/mol
- Density : 1.43 g/cm³
- Boiling Point : 377.74 °C
- Flash Point : 182.25 °C
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its cytotoxicity, antimicrobial effects, and its mechanism of action.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the dichlorophenyl group is crucial for enhancing cytotoxicity against various cancer cell lines.
- Case Study : A study demonstrated that derivatives of hydrazone compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The compound's structure allows it to interact effectively with cellular targets, potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent.
- Research Findings : In vitro tests indicated that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- The dichlorophenyl group enhances lipophilicity, improving cell membrane penetration.
- The hydrazone linkage is essential for biological activity, as it facilitates interactions with target proteins through hydrogen bonding and hydrophobic interactions .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Organism | IC₅₀ (µg/mL) | Mechanism of Action |
---|---|---|---|
Anticancer | A-431 | 1.98 ± 1.22 | Induction of apoptosis |
Anticancer | Jurkat | <1.61 | Disruption of cell cycle |
Antimicrobial | Staphylococcus aureus | 15.0 | Membrane disruption |
Antimicrobial | Escherichia coli | 20.0 | Inhibition of metabolic pathways |
Properties
IUPAC Name |
ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFKHQNRZCFCMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)Cl)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.